

2-Bromo-4-(pyrrolidin-1-yl)pyridine molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Bromo-4-(pyrrolidin-1-yl)pyridine**

Cat. No.: **B2566874**

[Get Quote](#)

An In-Depth Technical Guide to **2-Bromo-4-(pyrrolidin-1-yl)pyridine**

For Researchers, Scientists, and Drug Development Professionals

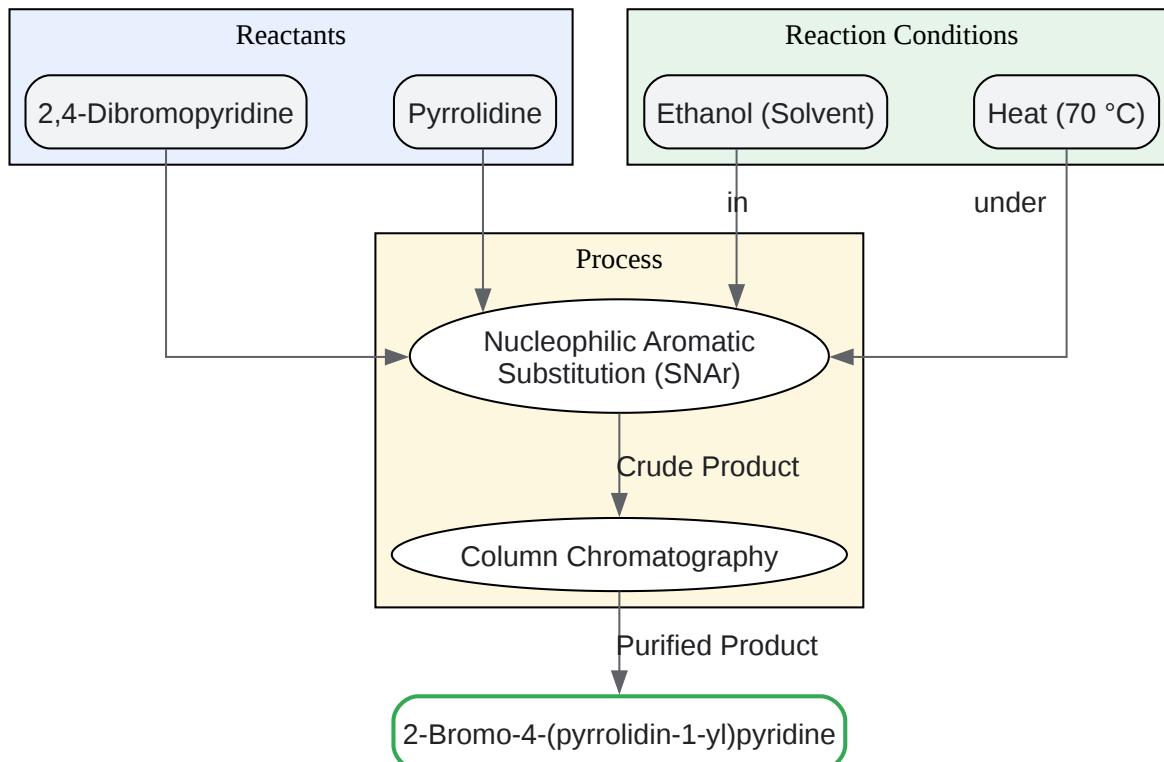
This guide provides a comprehensive technical overview of **2-Bromo-4-(pyrrolidin-1-yl)pyridine**, a heterocyclic building block of significant interest in medicinal chemistry and synthetic organic chemistry. We will delve into its core physicochemical properties, validated synthetic protocols, applications in drug discovery, and essential safety and handling information. The structure of this guide is designed to provide a logical and practical flow of information for the laboratory scientist.

Core Physicochemical Properties

2-Bromo-4-(pyrrolidin-1-yl)pyridine is a disubstituted pyridine derivative. The presence of a bromine atom at the 2-position and a pyrrolidin ring at the 4-position creates a versatile scaffold for further chemical modification. The bromine atom can be readily displaced or used in cross-coupling reactions, while the pyrrolidin moiety can influence solubility, basicity, and receptor-binding interactions.

The fundamental quantitative data for this compound are summarized below.

Property	Value	Source(s)
Molecular Weight	227.10 g/mol	[1] [2] [3] [4]
Molecular Formula	C ₉ H ₁₁ BrN ₂	[2] [3] [4]
CAS Number	230618-42-5	[1] [2] [5]
Appearance	White to light yellow powder or crystal	[6]
Melting Point	124 °C or 135.0-139.0 °C	[5] [6]
Boiling Point (Predicted)	335.5 ± 27.0 °C	[5]
Density (Predicted)	1.480 ± 0.06 g/cm ³	[5]
SMILES	C1CCN(C1)C2=CC(=NC=C2)Br	[3]


The molecular weight of **2-Bromo-4-(pyrrolidin-1-yl)pyridine** is 227.10 g/mol [\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#). It is important to note the variance in the reported melting point, which may be due to different polymorphic forms or measurement conditions. Researchers should verify the properties of their specific batch.

Synthesis and Mechanistic Insights

The synthesis of **2-Bromo-4-(pyrrolidin-1-yl)pyridine** is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyridine nitrogen atom activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions.

Synthetic Workflow Diagram

The following diagram illustrates a common and effective synthetic route.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-Bromo-4-(pyrrolidin-1-yl)pyridine**.

Detailed Experimental Protocol

This protocol is based on a reported procedure with added experimental insights.[\[5\]](#)

Objective: To synthesize **2-Bromo-4-(pyrrolidin-1-yl)pyridine** from 2,4-dibromopyridine and pyrrolidine.

Materials:

- 2,4-Dibromopyridine (1.0 eq)

- Pyrrolidine (5.0 eq)
- Ethanol (as solvent)
- Ethyl acetate (for chromatography)
- Pentane or Hexane (for chromatography)
- Silica gel

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,4-dibromopyridine (e.g., 300 mg, 0.94 mmol) in ethanol.
 - Expert Insight: Ethanol is a suitable polar protic solvent that facilitates the dissolution of the reactants and can accommodate the charged intermediate of the SNAr mechanism.
- Addition of Nucleophile: Add pyrrolidine (e.g., 335 mg, 4.7 mmol, 5.0 eq) to the solution.
 - Causality: A significant excess of pyrrolidine is used. It acts as both the nucleophile and a base to neutralize the HBr generated during the reaction, driving the equilibrium towards the product. This avoids the need for an additional external base.
- Reaction Execution: Heat the reaction mixture to 70 °C and stir overnight.
 - Expert Insight: Heating is necessary to overcome the activation energy for the SNAr reaction. Monitoring the reaction by TLC or LC-MS is recommended to confirm the consumption of the starting material.
- Workup: After the reaction is complete, allow the mixture to cool to room temperature. Concentrate the reaction mixture under reduced pressure to remove the ethanol and excess pyrrolidine.
- Purification: Purify the resulting residue by column chromatography on silica gel.
 - Protocol Standard: A gradient elution system, such as 0-70% ethyl acetate in pentane, is effective for separating the desired product from any remaining starting material or

potential side products (e.g., 2,4-bis(pyrrolidin-1-yl)pyridine).[\[5\]](#)

- Characterization: Collect the fractions containing the product and concentrate under vacuum to yield **2-Bromo-4-(pyrrolidin-1-yl)pyridine** as a solid. The structure should be confirmed by analytical methods.
 - Trustworthiness: A reported characterization for the product is ¹H-NMR (CDCl₃, 400 MHz): δ 2.0 (m, 4H), 3.3 (m, 4H), 6.3 (m, 1H), 6.6 (s, 1H), 7.9 (d, 1H). LRMS m/z (APCI) 227 [MH]⁺.[\[5\]](#)

Applications in Drug Discovery

The **2-Bromo-4-(pyrrolidin-1-yl)pyridine** scaffold is valuable in drug discovery for several reasons. Both the pyrrolidine ring and substituted pyridines are prevalent motifs in pharmacologically active compounds.[\[7\]](#)

- Pyrrolidine as a Bioactive Scaffold: The pyrrolidine ring is a five-membered nitrogen-containing heterocycle found in numerous natural products and FDA-approved drugs.[\[7\]](#) Its conformational flexibility allows it to adapt to the binding sites of various biological targets. This scaffold is a cornerstone in the development of antivirals, anticancer agents, and central nervous system drugs.[\[7\]](#)[\[8\]](#)
- Bromopyridine as a Versatile Intermediate: The bromine atom on the pyridine ring is a key functional handle. It serves as an excellent leaving group for further SNAr reactions or as a reactive site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[\[9\]](#) This allows for the precise and controlled introduction of molecular complexity, which is a critical step in building libraries of potential drug candidates.
- Synergistic Properties: The combination of these two moieties in one molecule provides a ready-to-use building block. For instance, the pyrrolidine group can be used to tune physicochemical properties like solubility and lipophilicity, while the bromo-group allows for the strategic extension of the molecule to probe interactions with a target receptor.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling **2-Bromo-4-(pyrrolidin-1-yl)pyridine**. Information is derived from various safety data sheets

(SDS).

- Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[10][11][12]
- Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[10] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[10][11] Do not eat, drink, or smoke in the work area.[11]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][10] It should be stored under an inert atmosphere as it may be air or light sensitive.[4][11]
- First Aid:
 - Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[10][13]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10]
 - Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[10][13]
 - Ingestion: Rinse mouth with water and seek immediate medical attention.[10][13]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10][11]

Conclusion

2-Bromo-4-(pyrrolidin-1-yl)pyridine, with a molecular weight of 227.10 g/mol, is a strategically important chemical intermediate. Its synthesis is straightforward, and its structure offers multiple avenues for chemical elaboration. The proven value of both the pyrrolidine and bromopyridine scaffolds in medicinal chemistry makes this compound a highly useful tool for researchers engaged in the design and synthesis of novel therapeutic agents. Adherence to established safety protocols is essential for its handling and use in the laboratory.

References

- American Elements. **2-Bromo-4-(pyrrolidin-1-yl)pyridine** | CAS 230618-42-5.
- Next Peptide. 230618-42-5 | **2-Bromo-4-(pyrrolidin-1-yl)pyridine**.
- PubChem. **2-Bromo-4-(pyrrolidin-1-yl)pyridine** | C9H11BrN2 | CID 10537269.
- Chem-Space. MSDS of 2-bromo-4-(piperidin-1-ylmethyl)pyridine.
- Nature. Pyrrolidine synthesis via ring contraction of pyridines.
- Organic Chemistry Portal. Pyrrolidine synthesis.
- MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery.
- Organic Syntheses. 2-bromopyridine.
- Frontiers in Chemistry. Recent insights about pyrrolidine core skeletons in pharmacology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. americanelements.com [americanelements.com]
- 2. 230618-42-5 | **2-Bromo-4-(pyrrolidin-1-yl)pyridine** | Next Peptide [nextpeptide.com]
- 3. **2-Bromo-4-(pyrrolidin-1-yl)pyridine** | C9H11BrN2 | CID 10537269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 230618-42-5|**2-Bromo-4-(pyrrolidin-1-yl)pyridine**|BLD Pharm [bldpharm.com]
- 5. **2-BROMO-4-PYRROLIDIN-1-YL-PYRIDINE** CAS#: 230618-42-5 [amp.chemicalbook.com]
- 6. **2-Bromo-4-(pyrrolidin-1-yl)pyridine** | 230618-42-5 | Tokyo Chemical Industry Co., Ltd. (APAC) [tcichemicals.com]
- 7. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]

- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. jubilantingrevia.com [jubilantingrevia.com]
- 13. capotchem.cn [capotchem.cn]
- To cite this document: BenchChem. [2-Bromo-4-(pyrrolidin-1-yl)pyridine molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2566874#2-bromo-4-pyrrolidin-1-yl-pyridine-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com